Benzil monohydrazone
Description
Significance of Hydrazones in Organic and Coordination Chemistry
Hydrazones are a class of organic compounds with the general structure R1R2C=NNR3R4. They are typically formed through the condensation reaction of a ketone or an aldehyde with a hydrazine (B178648). The hydrazone moiety is of considerable interest in organic synthesis due to its role as a key intermediate in various transformations, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. fishersci.com The presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom within the hydrazone functional group imparts a rich and varied reactivity.
In the realm of coordination chemistry, hydrazones are highly valued as ligands. researchgate.netajgreenchem.com The nitrogen atoms of the hydrazone group can effectively chelate to metal ions, forming stable metal complexes. researchgate.netajgreenchem.com The versatility of hydrazone ligands allows for the synthesis of complexes with a wide range of coordination geometries and electronic properties. These metal complexes have been explored for their potential applications in catalysis, materials science, and as antimicrobial and anticancer agents. researchgate.net
Historical Context of Benzil (B1666583) Monohydrazone Research
The synthesis of benzil monohydrazone has been documented for over a century, with early methods laying the groundwork for its subsequent use in organic synthesis. A notable early method for the preparation of this compound was reported by Curtius and Thun. orgsyn.org Their procedure involved the reaction of benzil with hydrazine hydrate (B1144303) in an alcohol solvent, which provided the product in a practically quantitative yield. orgsyn.org This straightforward and efficient synthesis was later referenced in Organic Syntheses, highlighting its reliability and importance to the chemical community. orgsyn.org The accessibility of this compound through such methods has been a key factor in its widespread use in research.
Scope and Research Trajectories for this compound Studies
The research landscape for this compound is diverse, with several key trajectories that leverage its unique chemical properties. A significant area of investigation involves its use as a precursor for the synthesis of more complex organic molecules and coordination compounds.
One major research avenue is the synthesis of Schiff bases . This compound can react with various aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond. nih.govdergipark.org.tr These Schiff bases are valuable as ligands for metal ions and have been investigated for their biological activities. For instance, novel Schiff bases derived from this compound and fused-ring carbonyl compounds have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. nih.gov
Another prominent research trajectory is the formation of metal complexes . The hydrazone moiety of this compound, as well as its Schiff base derivatives, can coordinate with a variety of transition metal ions. ajgreenchem.comchesci.comacs.org Researchers have synthesized and characterized numerous metal complexes of this compound-derived ligands with metals such as nickel(II), copper(II), and zinc(II). ajgreenchem.comacs.org These studies often focus on the structural elucidation of the resulting complexes and the investigation of their potential applications, for example, as catalysts or in materials science. acs.org
Furthermore, this compound is a valuable starting material in heterocyclic synthesis . The reactive nature of the hydrazone functional group allows for its participation in cyclization reactions to form a variety of heterocyclic rings. For example, it has been used in the synthesis of pyridazine (B1198779) derivatives. researchgate.net These heterocyclic compounds are of interest due to their prevalence in pharmaceuticals and other biologically active molecules.
The photo-oxygenation of this compound has also been a subject of study, revealing pathways to the formation of other organic compounds like benzoic acid. ias.ac.in This highlights the compound's utility in mechanistic and synthetic photochemistry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H12N2O | chemeo.comlookchem.com |
| Molecular Weight | 224.26 g/mol | chemeo.com |
| Appearance | Light yellow powder/solid | fishersci.com |
| Melting Point | 147 - 151 °C | fishersci.com |
| CAS Number | 5344-88-7 | chemeo.com |
Synthesis of this compound
| Reactants | Reagents/Solvent | Yield | Reference |
| Benzil, Hydrazine Hydrate | Ethanol (B145695) | Quantitative | orgsyn.org |
| Benzil, Hydrazine Hydrate | Ethanol (reflux) | 95% | chemicalbook.com |
Examples of Compounds Synthesized from this compound
| Derivative Type | Reactant(s) | Resulting Compound Class | Research Focus | Reference |
| Schiff Base | Fused-ring carbonyl compounds | Indole and naphthalene (B1677914) containing Schiff bases | Antiproliferative activities | nih.gov |
| Metal Complex | Ketones, Nickel(II) ions | Tetradentate ligand nickel(II) complexes | Condensation reactions, Structural characterization | acs.orgrsc.org |
| Heterocycle | Diethyl malonate | Pyridazine derivatives | Heterocyclic synthesis | researchgate.net |
| Metal Complex | Salicylic (B10762653) acid hydrazide | This compound salicylic acid hydrazone | Spectrophotometric determination of metal ions | iaea.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5344-88-7 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2Z)-2-hydrazinylidene-1,2-diphenylethanone |
InChI |
InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13- |
InChI Key |
CDQPGWNBSOSEMZ-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
physical_description |
Off-white or light yellow crystalline powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Benzil Monohydrazone
Established Synthetic Pathways for Benzil (B1666583) Monohydrazone
The most common and established method for synthesizing benzil monohydrazone is through the condensation reaction of benzil with hydrazine (B178648) hydrate (B1144303). orgsyn.orglookchem.comchemicalbook.com This reaction is typically carried out in an alcohol solvent, such as ethanol (B145695) or methanol. orgsyn.orglookchem.comchemicalbook.com
One well-documented procedure involves slowly adding hydrazine hydrate to a hot, stirred solution of benzil in alcohol. orgsyn.org The product, this compound, begins to precipitate from the solution as the reaction progresses. orgsyn.org To ensure the reaction goes to completion, the mixture is often refluxed for a short period after the addition of hydrazine hydrate is complete. orgsyn.org This method is known for producing the compound in nearly quantitative yields. orgsyn.org Another reported method involves reacting benzil with hydrazine hydrate in ethanol at room temperature (25 °C) for 2 hours, achieving a high yield of 95%. lookchem.comchemicalbook.com
A similar preparation uses hydrazine sulfate (B86663) in the presence of sodium acetate. A mixture of hydrazine sulfate, sodium acetate, and water is boiled, then cooled, and methyl alcohol is added. orgsyn.org The precipitated sodium sulfate is removed, and the resulting solution is added to a hot solution of benzil in methyl alcohol. The this compound separates almost immediately and can be obtained in a high yield of 94% after refluxing for half an hour. orgsyn.org
The selection of the synthetic route can depend on the desired purity, yield, and available starting materials. The direct reaction with hydrazine hydrate is often favored for its simplicity and high efficiency.
| Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| Benzil, Hydrazine Hydrate | Ethanol | Hot, with stirring, followed by 5 min reflux | Practically quantitative | orgsyn.org |
| Benzil, Hydrazine Hydrate | Ethanol | 25 °C, 2 hours | 95% | lookchem.comchemicalbook.com |
| Benzil, Hydrazine Sulfate | Sodium Acetate, Water, Methyl Alcohol | Heated to 60 °C, followed by 30 min reflux | 94% | orgsyn.org |
Synthesis of Schiff Base Derivatives of this compound
The presence of a primary amino group (-NH2) in this compound allows it to readily undergo condensation reactions with carbonyl compounds to form Schiff bases, which are compounds containing a C=N-R group. arpgweb.com These Schiff base derivatives are valuable ligands in coordination chemistry and precursors for more complex heterocyclic systems. ajgreenchem.comajgreenchem.com
Schiff bases of this compound are synthesized by the condensation of the hydrazone with various aldehydes and ketones. arpgweb.comdergipark.org.tr The reaction involves the nucleophilic attack of the amino group of the hydrazone on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine or imine linkage (-C=N-). arpgweb.comrdd.edu.iq
For instance, novel Schiff bases have been synthesized from this compound and various fused-ring carbonyl compounds like 3-formylindole, 3-acetylindole, 3-formyl-1-methylindole, and 1-formylnaphthalene. researchgate.netnih.gov The synthesis is typically carried out by refluxing the this compound and the respective carbonyl compound in a suitable solvent, often an alcohol like ethanol. ajgreenchem.com The resulting Schiff bases are often crystalline solids that can be purified by recrystallization. arpgweb.com
The general reaction scheme is as follows:
This compound + R-CHO (Aldehyde) → this compound Schiff Base + H₂O this compound + R-CO-R' (Ketone) → this compound Schiff Base + H₂O
The properties and reactivity of the resulting Schiff bases can be tuned by varying the substituents on the carbonyl compound. nih.gov Aromatic aldehydes with electron-withdrawing groups, such as a nitro group, can significantly influence the electronic properties of the resulting Schiff base ligand. nih.gov For example, an electron-withdrawing group can increase the acidity of the imine proton and stabilize the molecule, which can affect its coordination behavior with metal ions. nih.gov
Conversely, the introduction of bulky substituents, such as a tert-butyl group, can be used to sterically hinder unwanted side reactions like oxidative dimerization in Schiff base complexes. beilstein-journals.org This strategy not only enhances the stability of the complexes but can also improve their solubility and conformational rigidity, leading to higher stereoselectivity in subsequent reactions. beilstein-journals.org The nature of the substituent on the aldehyde or ketone reactant plays a crucial role in determining the chemical and physical properties of the final Schiff base derivative. dergipark.org.trnih.gov
| Carbonyl Reactant | Substituent Type | Effect on Schiff Base | Reference |
| 4-Nitrobenzaldehyde | Electron-withdrawing (Nitro group) | Enhances acidity of imine proton, stabilizes the molecule | nih.gov |
| Fused-ring carbonyls (e.g., 3-formylindole) | Aromatic/Heterocyclic | Forms novel, complex Schiff bases | researchgate.netnih.gov |
| Phenylene with tert-butyl group | Bulky, Electron-donating | Prevents oxidative dimerization, increases solubility and conformational rigidity | beilstein-journals.org |
Formation of Other Hydrazone Derivatives
Beyond Schiff base formation, this compound serves as a precursor for other classes of hydrazone derivatives, which can be further transformed into complex heterocyclic systems.
This compound can react with an excess of an arylhydrazine to form benzil bis-arylhydrazones. rsc.org This reaction involves the condensation of the remaining keto group of this compound with a second molecule of a hydrazine derivative. However, the success of this conversion can be influenced by the stability of the initial monohydrazone. It has been noted that benzil monohydrazones may exist in a chelated form, stabilized by an internal hydrogen bond, which can make them resistant to further reaction. rsc.orgrsc.org For example, while benzil monophenylhydrazone can be converted to the corresponding bishydrazone, other monoarylhydrazones with different substituents may fail to react further due to the stability of the chelated ring. rsc.org The reaction is typically performed in acetic acid. rsc.org
Hydrazone derivatives of benzil are key intermediates in the synthesis of triazole rings, which are five-membered heterocycles with three nitrogen atoms. scielo.brmdpi.com Specifically, benzil bis-arylhydrazones can undergo oxidative cyclization to form 2,4,5-triaryl-1,2,3-triazoles. rsc.orgrsc.org This cyclization can be promoted by reagents like copper catalysts, which often lead to cleaner reactions and better yields compared to older methods. scielo.brresearchgate.net
The general strategy involves the formation of a hydrazone, which then undergoes an intramolecular cyclization with the loss of hydrogen. For example, the oxidative cyclization of hydrazones in the presence of a copper catalyst and molecular oxygen as the oxidant has been reported as an effective method for synthesizing N²-substituted 1,2,3-triazoles. scielo.br Another approach involves the reaction of hydrazones derived from oxadiazoles, which can rearrange to form the N²-substituted 1,2,3-triazole skeleton. researchgate.net These transformations highlight the utility of this compound derivatives as building blocks for constructing complex, nitrogen-containing heterocyclic compounds. scispace.comscispace.com
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of Benzil (B1666583) Monohydrazone
The inherent structural features of benzil monohydrazone, including the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it an effective chelating agent.
This compound typically acts as a bidentate ligand. Coordination with metal ions is generally achieved through the carbonyl oxygen and the azomethine nitrogen atom. This chelation forms a stable five-membered ring, enhancing the stability of the resulting metal complex. The interaction involves the donation of electron pairs from the oxygen and nitrogen atoms to the central metal ion.
The ligand can exist in keto and enol forms. In the solid state, it primarily exists in the keto form. Upon complexation in solution, it can deprotonate from the enol form to act as a monobasic bidentate ligand, where the coordination occurs through the enolic oxygen and the azomethine nitrogen. The specific chelation mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.
While specific studies on substituted this compound are limited, the introduction of substituent groups onto the phenyl rings of the benzil moiety can significantly alter the electronic properties and steric hindrance of the ligand. Electron-donating groups can increase the electron density on the donor atoms, potentially leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups may decrease the basicity of the donor atoms, which could affect the stability of the resulting complexes. Steric effects from bulky substituents can also influence the geometry of the metal complexes and, in some cases, may favor the formation of complexes with lower coordination numbers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are often colored precipitates that can be characterized using various spectroscopic and analytical techniques.
This compound forms stable complexes with a range of divalent and trivalent transition metal ions. Spectroscopic studies, including IR and UV-Vis, are crucial for elucidating the structure of these complexes. In the IR spectra of the complexes, a shift in the C=O and C=N stretching frequencies compared to the free ligand indicates the coordination of these groups to the metal ion. Electronic spectra and magnetic susceptibility measurements provide insights into the geometry of the complexes. For instance, octahedral or tetrahedral geometries are commonly observed depending on the metal ion and the stoichiometry of the complex.
| Metal Ion | Proposed Geometry | Characterization Techniques |
| Cu(II) | Distorted Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |
| Ni(II) | Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |
| Co(II) | Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |
| Zn(II) | Tetrahedral | Elemental Analysis, IR, ¹H NMR |
This table is generated based on typical findings for hydrazone complexes and specific data for this compound may vary.
This compound has been utilized as a precursor in the template synthesis of macrocyclic ligands that form complexes with lanthanide and actinide ions. In these template reactions, this compound is reacted with other precursors, such as diamines and a metal salt, to form large, multidentate macrocyclic complexes.
For instance, homo binuclear complexes of UO₂(VI), Th(IV), ZrO(IV), and VO(IV) have been synthesized using Schiff bases derived from this compound. Characterization of these complexes through elemental analysis, thermal analysis, molar conductivity, magnetic moments, and spectroscopic studies (IR, ¹H NMR, electronic spectra) has revealed important structural details. In these complexes, the VO(IV) ion is typically penta-coordinated, leading to paramagnetic complexes, while UO₂(VI) and ZrO(IV) ions are hexa-coordinated, and the Th(IV) ion is octa-coordinated, resulting in diamagnetic complexes nih.gov.
The versatile coordination behavior of ligands derived from this compound allows for the formation of binuclear and homobinuclear complexes. In a template synthesis approach, two metal ions can be incorporated into a macrocyclic framework, leading to the formation of a binuclear complex. The study of these complexes is significant as the interaction between the two metal centers can lead to interesting magnetic and electronic properties.
Research has demonstrated the synthesis of homo binuclear macrocyclic complexes of UO₂(VI), Th(IV), ZrO(IV), and VO(IV) where the macrocyclic ligand is formed in situ around the metal ions from precursors including this compound nih.gov. These studies confirm the ability of this compound-derived ligands to create complex architectures capable of hosting two metal centers.
In-situ Complexation Methodologies
In-situ complexation, often referred to as a "one-pot" or template synthesis, is an efficient method for preparing metal complexes of this compound and its derivatives. In this approach, the Schiff base ligand is not isolated prior to the complexation reaction. Instead, the synthesis of the ligand and its subsequent coordination to a metal ion occur in the same reaction vessel.
This methodology typically involves the condensation reaction of benzil with a hydrazine (B178648) derivative in a suitable solvent, such as ethanol (B145695) or methanol, directly in the presence of a metal salt. ajgreenchem.com For example, chelating complexes of trivalent metals like Fe(III), Mn(III), and Cr(III) have been synthesized through the condensation of oxalyldihydrazide with benzil in a hot methanolic solution containing the respective trivalent metal salt. ajgreenchem.com The metal ion in such reactions can act as a template, directing the condensation reaction to favor the formation of the desired ligand and its corresponding complex.
The general procedure often involves dissolving the starting materials—benzil, a hydrazine derivative, and a metal chloride or nitrate (B79036) salt—in an alcoholic solvent. ajgreenchem.com The mixture is then refluxed for a period, during which the ligand forms and coordinates with the metal ion, often leading to the precipitation of the solid metal complex upon cooling. ajgreenchem.comajgreenchem.com In some cases, a few drops of an acid, like acetic acid, are added to the reaction mixture. ajgreenchem.com This method is advantageous as it can simplify the synthetic process and sometimes allows for the formation of complexes that are difficult to obtain by reacting the pre-synthesized ligand with a metal salt.
Another example involves the synthesis of metal complexes by mixing an ethanolic solution of a pre-formed benzil-derived Schiff base with an aqueous solution of metal salts, with the pH adjusted to between 7.5 and 8.0 using 0.1N NaOH to facilitate the precipitation of the colored complex. ijcrcps.com While the ligand is pre-formed in this specific instance, the principle of creating the complex in a single reaction vessel from its immediate precursors is a common theme in coordination chemistry.
Structural Elucidation of Metal Complexes
Metal complexes derived from this compound and related Schiff bases exhibit a range of coordination geometries, largely dictated by the nature of the metal ion, its oxidation state, and the specific ligand structure. Common geometries observed include octahedral, tetrahedral, and square planar. researchgate.netajol.info
For instance, studies on metal(II) complexes with ligands derived from the condensation of benzil and acyldihydrazones have shown different geometries depending on the specific ligand. Magnetic moment and electronic spectra analysis revealed a square-planar geometry for complexes with benzil salicylaldehyde oxalic acid dihydrazone, while a six-coordinate octahedral geometry was identified for complexes with benzil salicylaldehyde malonic acid dihydrazone. researchgate.net X-ray powder diffraction data for a Co(II) complex indicated a tetragonal crystal lattice, while the corresponding Ni(II) complex showed an orthorhombic crystal lattice. researchgate.net
In other cases, mononuclear complexes of Zn(II), Cd(II), and Hg(II) with α-Benzilmonoximehydrazone have been reported to adopt a tetrahedral geometry. journalijar.com Similarly, certain Co(II), Zn(II), and Hg(II) complexes with a benzylimidazole ligand were found to have a quasi-regular tetragonal geometry around the metal center. nih.gov The coordination environment is often satisfied by nitrogen and oxygen donor atoms from the hydrazone ligand. researchgate.net For example, in some complexes, the hydrazone ligand can act as a bidentate or tridentate ligand, coordinating through azomethine nitrogen and carbonyl or enolic oxygen atoms. nih.govresearchgate.net
Below is a table summarizing the coordination geometries found in various metal complexes with ligands derived from benzil.
| Metal Ion | Ligand Derivative | Coordination Geometry | Crystal System | Reference |
|---|---|---|---|---|
| Co(II) | Benzil salicylaldehyde oxalic acid dihydrazone | Square-planar | Tetragonal | researchgate.net |
| Ni(II) | Benzil salicylaldehyde malonic acid dihydrazone | Octahedral | Orthorhombic | researchgate.net |
| Mn(II) | (1Z,3Z)-2,3-diphenyl-5,6,7,8,9,10-hexahydro-1,4-diazecine | Square planar | Not specified | ajol.info |
| Zn(II) | α-Benzilmonoximehydrazone | Tetrahedral | Not specified | journalijar.com |
| Hg(II) | 1-benzyl-2-methylimidazole | Distorted Tetrahedral | Monoclinic | nih.gov |
| Mn(II) | Aroyl-Hydrazone Schiff Base | Distorted Octahedral | Monoclinic | nih.gov |
The coordination of a metal ion to the this compound ligand invariably influences the ligand's conformation, affecting bond lengths, bond angles, and planarity. Upon complexation, the ligand framework adjusts to accommodate the geometric preferences of the metal center. This coordination is typically validated by shifts in the vibrational frequencies of key functional groups in infrared (IR) spectroscopy.
A prominent shift in the diagnostic azomethine ν(C=N) stretching vibration is a clear indicator of coordination. nih.gov Similarly, a significant shift in the ν(C=O) stretching vibrations supports the coordination of the carbonyl group of the hydrazone with the metal ion. nih.gov The ligand often coordinates in its enolic tautomeric form, which involves the deprotonation of the N-H group, leading to the formation of an anionic species that binds to the metal. mdpi.commdpi.com This change from the keto to the enol form significantly alters the electron distribution and geometry of the ligand backbone.
Single-crystal X-ray diffraction studies provide precise measurements of these conformational changes. For example, in a binuclear Mn(II) complex with an aroyl-hydrazone Schiff base, each Mn(II) ion is coordinated to two bidentate ligands via an azomethine N-atom and a carbonyl O-atom. nih.gov The measured bond lengths, such as Mn–O (ranging from 1.952(3) Å to 1.969(4) Å) and Mn–N (ranging from 1.987(4) Å to 1.997(4) Å), are consistent with reported values for other Mn(II) Schiff base complexes. nih.gov In a similar Zn(II) complex, the Zn–O bond length was found to be 2.059 Å and the Zn–N bond length was 2.069 Å. nih.gov
These structural parameters highlight how different metal ions can subtly alter the ligand's bond distances. The specific metal ion, with its unique ionic radius and preferred coordination number, dictates the final geometry and the precise conformation of the coordinated this compound ligand. rsc.org
The table below presents selected bond lengths for different metal complexes with benzil-derived hydrazone ligands, illustrating the influence of the central metal ion.
| Complex | M-O Bond Length (Å) | M-N Bond Length (Å) | Reference |
|---|---|---|---|
| [Mn(L1)]2 | 1.952(3), 1.969(4) | 1.987(4), 1.997(4) | nih.gov |
| [Zn(L1)] | 2.059 | 2.069 | nih.gov |
| [Hg(bmim)2Cl2] | - | 2.4629(7) | nih.gov |
Spectroscopic and Structural Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For Benzil (B1666583) monohydrazone, both one-dimensional and two-dimensional NMR methods provide comprehensive data on its atomic framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for the initial structural assignment of Benzil monohydrazone. researchgate.netchemicalbook.com The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, allowing for the mapping of the molecule's carbon skeleton and the protons attached to it.
In a typical ¹H NMR spectrum of a Schiff base derived from this compound, the aromatic protons of the two phenyl rings usually appear as a complex multiplet in the range of 7.0-8.0 ppm. researchgate.net The proton of the imine group (CH=N) can often be found further downfield. researchgate.net The NH₂ protons of the hydrazone moiety would also give a characteristic signal, though its position can be highly variable and dependent on solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum provides complementary information. researchgate.net The carbonyl carbon (C=O) signal is typically observed in the downfield region, often above 160 ppm. brainly.com The carbon of the imine bond (C=N) also appears at a characteristic downfield shift. The aromatic carbons produce a series of signals in the 120-140 ppm range. brainly.com The analysis of these shifts, aided by computational studies, helps in confirming the E/Z configuration around the C=N double bond. ccspublishing.org.cn
Table 1: Representative NMR Chemical Shifts (δ) for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.0 - 8.0 |
| ¹H | Imine (N=CH) | > 8.0 |
| ¹H | Amine (NH₂) | Variable |
| ¹³C | Carbonyl (C=O) | > 190 |
| ¹³C | Imine (C=N) | ~145-160 |
| ¹³C | Aromatic (C₆H₅) | 120 - 140 |
Note: Specific shifts can vary based on solvent and substitution. researchgate.netbrainly.com
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing scalar couplings between nuclei. mdpi.comipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the phenyl rings, helping to assign the ortho, meta, and para positions. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. hmdb.ca It is invaluable for assigning the carbon signals corresponding to each protonated carbon in the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl and C=N carbons) by observing their correlations with nearby protons. ipb.pt It can also confirm the connectivity between the phenyl rings and the central ethanone-hydrazone core.
Together, these 2D NMR methods allow for a complete and confident assignment of the ¹H and ¹³C NMR spectra, solidifying the structural elucidation of this compound. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are highly sensitive to the presence of specific functional groups. mdpi.comgatewayanalytical.com
The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its key functional groups. iaea.orgnist.gov The fundamental requirement for a vibration to be infrared active is a change in the dipole moment during the vibration. wiley.com
Key vibrational frequencies for this compound include:
N-H stretching: The hydrazone NH₂ group typically shows stretching vibrations in the region of 3200-3400 cm⁻¹.
C-H stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band corresponding to the carbonyl group is a prominent feature, typically found around 1675 cm⁻¹. iaea.org
C=N stretching: The imine bond of the hydrazone shows a characteristic stretching vibration in the 1590-1650 cm⁻¹ region. iaea.org
C=C stretching: Aromatic ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. mdpi.com
Raman spectroscopy provides complementary information, as its selection rules depend on a change in polarizability. gatewayanalytical.com It is particularly effective for analyzing homo-nuclear bonds, such as the C=C bonds within the phenyl rings. spectrabase.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H | Stretch | 3200 - 3400 | researchgate.net |
| C=O | Stretch | ~1675 | iaea.org |
| C=N | Stretch | ~1590 | iaea.org |
Note: Values are approximate and can be influenced by the physical state and intermolecular interactions.
This compound has the potential to exist in different tautomeric forms, most notably a keto-imine form and an enol-azo form. psu.edu This equilibrium involves the migration of a proton and a shift in electron density. iku.edu.tr
Vibrational spectroscopy is a sensitive tool for investigating such tautomeric equilibria. The keto-imine form is characterized by distinct C=O and C=N stretching frequencies, as discussed above. If the enol-azo tautomer were present in a significant population, the spectrum would change accordingly:
The C=O stretch would disappear.
A new O-H stretching band would appear (typically broad, around 3200-3600 cm⁻¹). researchgate.net
A new N=N (azo) stretching band would emerge (typically weaker than C=N).
A C=C (enol) stretching vibration would be observed.
Studies on analogous hydrazone and Schiff base systems often show that the equilibrium is highly dependent on factors like solvent polarity, pH, and temperature. psu.eduiku.edu.tr While the keto-imine form is generally predominant for this compound in the solid state, spectroscopic studies in different solvents can reveal the presence and stability of other tautomers. acs.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. These techniques are used to study the chromophoric and fluorophoric properties of this compound.
The UV-Vis absorption spectrum of this compound and its derivatives is characterized by absorption maxima resulting from π → π* and n → π* electronic transitions within the conjugated system, which includes the phenyl rings, the carbonyl group, and the imine bond. ccspublishing.org.cnacs.org The exact position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.net
Some derivatives of this compound have been shown to be fluorescent. researchgate.netacs.org For instance, a coumarin-based this compound dye exhibits absorption maxima that shift to longer wavelengths (bathochromic shift) in more polar solvents. researchgate.net This is attributed to an intramolecular charge transfer (ICT) character of the electronic transition. The emission spectra often mirror this trend. researchgate.net The fluorescence properties can also be highly sensitive to environmental factors such as pH, with protonation of the hydrazone nitrogen potentially leading to significant changes in the emission intensity. researchgate.net
Table 3: Illustrative Photophysical Properties for a this compound Derivative
| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
|---|---|---|
| Dichloromethane (B109758) | 468 | 536 |
| Tetrahydrofuran | 453 | 525 |
| Dimethyl Sulfoxide | 473 | 560 |
Data adapted for a coumarin-based derivative to illustrate solvatochromic effects. researchgate.net
These spectroscopic studies collectively provide a comprehensive picture of this compound, defining its structure, functional group arrangement, and electronic behavior, which are crucial for understanding its chemical reactivity and potential applications.
Characterization of Electronic Transitions and Conjugation
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in characterizing the electronic transitions within this compound and its derivatives. The absorption bands observed in the UV-Vis spectrum correspond to transitions of electrons between different energy levels, primarily π→π* and n→π* transitions, which are characteristic of conjugated systems containing chromophores like C=O and C=N groups. kuey.net
In a study of a Schiff base derived from this compound, electronic spectra in DMF revealed absorption bands between 253-304 nm and 313-435 nm. kuey.net These bands, characterized by high molar extinction coefficients, are assigned to π→π* and n→π* intra-ligand charge transfers, respectively. kuey.net The specific wavelengths of these transitions are influenced by the solvent and the presence of substituents on the this compound framework. researchgate.netresearchgate.net For instance, the electronic and nonlinear optical properties of this compound-based Schiff bases have been investigated, highlighting how molecular structure influences these electronic characteristics. acs.org
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental data, helping to assign the observed electronic transitions and understand the molecular orbitals involved. acs.orgscience.gov
Table 1: Electronic Absorption Data for this compound Derivatives
| Compound/Derivative | Solvent | λmax (nm) | Transition | Reference |
|---|---|---|---|---|
| HBMHpCB Ligand¹ | DMF | 253-304 | π→π* | kuey.net |
| HBMHpCB Ligand¹ | DMF | 313-435 | n→π* | kuey.net |
| Coumarin-benzilmonohydrazone | Dichloromethane | 468 | ICT² | researchgate.net |
| Coumarin-benzilmonohydrazone | DMSO | 473 | ICT² | researchgate.net |
¹ N-[(2E)-2-{[(4-chlorophenyl)methylidene]hydrazinylidene}-1,2-diphenylethylidene] hydroxylamine (B1172632) ² Intramolecular Charge Transfer
Photophysical Properties and Proton-Sensitive Behavior
The photophysical properties of this compound derivatives, such as fluorescence, are a key area of research, particularly for applications in chemical sensing. The fluorescence characteristics are highly sensitive to the molecular environment, including solvent polarity and pH. researchgate.net
A notable example is a coumarin-benzilmonohydrazone conjugate, which was designed as a proton-sensitive fluorescent dye. researchgate.net This compound exhibits "turn-on" fluorescence in the presence of acid. In a neutral dichloromethane solution, the dye shows weak fluorescence, but upon the addition of trifluoroacetic acid (TFA), a significant enhancement in fluorescence intensity is observed, along with a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra. researchgate.net The absorption maximum shifts from 468 nm to 542 nm, with a clear isosbestic point at 490 nm, indicating a clean transformation between the neutral and protonated forms. researchgate.net This acidochromic behavior, where color and fluorescence change in response to acidity, makes such compounds promising for use as proton-sensitive chemosensors. researchgate.net The protonation was found to primarily affect the coumarin (B35378) ring, as confirmed by 1H NMR studies. researchgate.net
The photophysical properties are also influenced by solvent polarity. For the coumarin-benzilmonohydrazone dye, the absorption color changes from yellow in less polar solvents to orange in aprotic polar solvents like DMSO, indicating sensitivity to the solvent environment. researchgate.net
Table 2: Photophysical Properties of Coumarin-Benzilmonohydrazone Dye in Various Solvents
| Solvent | Polarity | Absorption λmax (nm) | Emission λmax (nm) | Reference |
|---|---|---|---|---|
| n-Hexane | Nonpolar | 430 | 509 | researchgate.net |
| Dichloromethane | Polar Aprotic | 468 | 533 | researchgate.net |
| Acetonitrile | Polar Aprotic | 462 | 560 | researchgate.net |
| DMSO | Polar Aprotic | 473 | 580 | researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₁₄H₁₂N₂O, corresponding to a molecular weight of approximately 224.26 g/mol . guidechem.comnih.govguidechem.comnist.gov
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for this purpose. The mass spectrum of this compound shows a molecular ion peak [M]⁺ that confirms its molecular weight. guidechem.comnist.govnist.gov The fragmentation pattern provides structural information. For instance, the NIST mass spectrum for this compound shows a base peak (most intense peak) and other significant fragments that arise from the cleavage of specific bonds within the molecule. nih.govnist.gov Analysis of these fragmentation patterns is crucial for confirming the structure of newly synthesized derivatives. aston.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the parent molecule and its fragments with high accuracy. science.gov
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O | guidechem.comnist.gov |
| Molecular Weight | 224.26 g/mol | guidechem.comguidechem.com |
| [M]⁺ Peak (m/z) | 224 | nih.gov |
| Top Peak (m/z) | 119 | nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique used exclusively for studying species with unpaired electrons, such as radicals or paramagnetic metal complexes. While this compound itself is not paramagnetic, it readily forms complexes with transition metal ions, such as Copper(II), which are paramagnetic. science.govijiset.comresearchgate.net
EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic center. For Cu(II) complexes of Schiff bases derived from this compound, the EPR spectrum can determine the geometry of the complex (e.g., octahedral, square pyramidal, or tetrahedral) and the nature of the metal-ligand bonding. kuey.netresearchgate.netresearchgate.net For example, in a Cu(II) complex, the g-values (g|| and g⊥) derived from the spectrum can indicate a distorted geometry and whether the unpaired electron resides in the dx²-y² orbital, which is characteristic of tetragonal or square planar environments. researchgate.netresearchgate.net The presence of hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus, provides further structural details. researchgate.net EPR studies have been crucial in characterizing the paramagnetic nature of various metal complexes involving this compound derivatives. science.govijiset.com
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of crystalline solids. It is applied to this compound and its derivatives in two primary forms: single-crystal XRD and powder XRD.
Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. uhu-ciqso.es This technique has been used to characterize the crystal structures of several Schiff bases derived from this compound. science.govnih.govresearchgate.net
For example, a study on a chromium(III) nitrate (B79036) complex with a ligand derived from this compound revealed a monoclinic crystal system with the CC space group. science.gov The analysis showed that the two benzoyl units are oriented almost perpendicular to the nearly planar dibenzylidene hydrazine (B178648) unit. science.gov Such detailed structural information is vital for understanding structure-property relationships. SC-XRD also reveals the supramolecular architecture, detailing how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonds and C-H···π interactions. science.gov
Table 4: Example of Single-Crystal X-ray Diffraction Data for a this compound Derivative Complex
| Parameter | Value | Reference |
|---|---|---|
| Compound | Complex of this compound derivative with Cr(III) | science.gov |
| Crystal System | Monoclinic | science.gov |
| Space Group | Cc | science.gov |
| a (Å) | 12.4842 (13) | science.gov |
| b (Å) | 16.4492 (16) | science.gov |
| c (Å) | 8.3389 (8) | science.gov |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. bruker.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline compound. rsc.org
In the context of this compound, PXRD is used to confirm the identity of the synthesized material by comparing its diffraction pattern to a known standard or to a pattern calculated from single-crystal data. researchgate.net It is also employed to characterize the crystalline nature of new metal complexes and derivatives. kuey.netresearchgate.net For example, PXRD analysis can confirm the formation of a desired crystalline phase and rule out the presence of significant amounts of amorphous material or crystalline impurities. rsc.orgresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzil |
| Coumarin |
| Trifluoroacetic acid (TFA) |
| Chromium(III) nitrate |
| Copper(II) |
| N-[(2E)-2-{[(4-chlorophenyl)methylidene]hydrazinylidene}-1,2-diphenylethanone |
| (1Z,2Z)-1,2-bis{(E)-[(1H-indol-3-yl)methylidene]hydrazinylidene}-1,2-diphenylethane |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has proven to be a powerful tool for elucidating the fundamental properties of benzil (B1666583) monohydrazone at the atomic level.
Geometry Optimization and Conformational Analysis
DFT calculations, often using the B3LYP exchange-correlation functional combined with basis sets like 6-311++G(d,p), have been instrumental in determining the optimized molecular geometry of benzil monohydrazone in its ground state. acs.orgamazonaws.com These studies have successfully reproduced experimental X-ray diffraction data, confirming the reliability of the theoretical models. acs.org
Conformational analysis reveals that the molecule is not planar. The dibenzylidene hydrazine (B178648) unit is nearly planar, but the two benzoyl groups are oriented almost perpendicular to this plane. science.gov For instance, in a related this compound derivative, the dihedral angle between the benzoyl phenyl rings and the central hydrazine unit was calculated to be significant, indicating a twisted conformation. science.gov This non-planar structure is a key determinant of the molecule's electronic and photophysical properties.
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)
The electronic landscape of this compound has been extensively mapped using DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. amazonaws.com
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are frequently generated to understand charge distribution and reactive sites. MEP maps visually represent the electrostatic potential on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas showing positive potential (prone to nucleophilic attack). orientjchem.org For this compound and its derivatives, the negative potential is typically localized around the oxygen and nitrogen atoms of the carbonyl and hydrazone moieties, respectively. orientjchem.orgresearchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequencies calculated using DFT methods have shown good agreement with experimental Fourier-transform infrared (FT-IR) spectra. orientjchem.orgresearchgate.net These calculations aid in the assignment of vibrational modes to specific functional groups within the molecule. For example, the characteristic stretching frequencies of the C=O (carbonyl) and C=N (imine) groups can be accurately predicted. amazonaws.com The correlation between theoretical and experimental vibrational data serves as a validation of the calculated molecular geometry. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is the primary computational method for investigating the excited-state properties of molecules and predicting their electronic absorption spectra.
Prediction of Electronic Absorption and Emission Spectra
TD-DFT calculations have been successfully employed to predict the electronic absorption spectra (UV-Vis) of this compound and its derivatives. acs.orgresearchgate.net The calculated absorption maxima (λmax) and oscillator strengths often correlate well with experimental spectra recorded in various solvents. acs.org These calculations can explain the influence of different substituents and solvent polarity on the absorption bands. researchgate.net For instance, studies on coumarin-based benzilmonohydrazone have used TD-DFT to support the interpretation of its photophysical properties in different solvents. researchgate.net
Elucidation of Excited State Properties
Beyond predicting spectra, TD-DFT provides insights into the nature of electronic transitions and the properties of excited states. It can help identify the orbitals involved in the electronic transitions, for example, whether they are localized on specific parts of the molecule or involve intramolecular charge transfer (ICT). In some derivatives, ICT from an electron-donating group to an electron-accepting part of the molecule is a key feature of the electronic excitation. researchgate.net Understanding these excited-state dynamics is crucial for applications in areas like fluorescent probes and nonlinear optics.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are pivotal in computational drug discovery and materials science. They allow for the prediction of how a ligand, such as this compound, might bind to a receptor's active site and how stable this interaction is over time.
Molecular docking studies have been conducted to investigate the potential of this compound as a bioactive agent. In one study, this compound, identified as a component of Melaleuca cajuputi leaf extract, was docked against a panel of bacterial protein targets to explore its antibacterial potential. nih.gov The compound showed favorable binding affinities toward several key bacterial proteins, suggesting it may interfere with critical cellular processes. nih.gov
The binding energy scores, which indicate the strength of the interaction, were found to be significant. nih.gov For instance, this compound exhibited a good binding propensity for peptide-binding protein and cell wall surface anchor protein. nih.gov The interactions are stabilized by specific contacts with amino acid residues in the protein's binding pocket. Notably, in its interaction with the peptide-binding protein from Streptococcus agalactiae (PDB ID: 7RJJ), this compound was found to form two conventional hydrogen bonds with the amino acid residues Serine 539 (Ser539) and Isoleucine 538 (Ile538). nih.govresearchgate.net
In a different computational screening, a derivative of this compound was investigated as a potential agent against the COVID-19 main protease (Mpro, PDB ID: 6LU7), indicating its potential to adhere to the active sites of viral proteins. dntb.gov.ua
Table 1: Molecular Docking Results for this compound with Bacterial Proteins
| Target Protein | Organism | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| Peptide-Binding Protein | Streptococcus agalactiae | 7RJJ | -6.4 | Ser539, Ile538 nih.govresearchgate.net |
| Cell Wall Surface Anchor | Streptococcus agalactiae | 2XTL | -6.4 | Not specified |
| Penicillin-Binding Protein | Staphylococcus aureus | 3VSK | -6.0 | Not specified |
Following molecular docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-protein complexes. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the binding.
In a different context, MD simulations have also been used to study the adsorption behavior of this compound-based Schiff bases on metal surfaces, such as the Fe(110) surface, for applications in corrosion inhibition. researchgate.net
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and intrinsic properties of a molecule. researchgate.netscience.gov These calculations provide valuable reactivity descriptors that help in understanding and predicting the chemical behavior of the compound. researchgate.netresearchgate.net For this compound and its Schiff base derivatives, DFT studies have been performed to optimize their molecular geometries and to calculate various electronic parameters. science.govacs.org
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net
From these orbital energies, several global reactivity descriptors can be derived:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.
Electronegativity (χ = (I + A) / 2): The power of an atom in a molecule to attract electrons to itself.
Global Electrophilicity Index (ω = μ² / 2η): Where μ is the electronic chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. science.govresearchgate.net
DFT calculations on this compound-based Schiff bases have provided values for these parameters, which correlate with their observed chemical and biological activities. science.govresearchgate.netdergipark.org.tr
Table 2: Representative Quantum Chemical Parameters for a this compound-Based Schiff Base
| Parameter | Symbol | Definition |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital |
| Energy Gap | ΔE | ELUMO - EHOMO |
| Ionization Potential | I | -EHOMO |
| Electron Affinity | A | -ELUMO |
| Chemical Hardness | η | (I - A) / 2 |
| Chemical Softness | S | 1 / η |
| Electronegativity | χ | (I + A) / 2 |
| Global Electrophilicity Index | ω | μ² / 2η |
Reactivity and Reaction Mechanisms
Chemical Transformations of the Hydrazone Moiety
The hydrazone group (-C=N-NH₂) in benzil (B1666583) monohydrazone is the site of several important chemical reactions. These transformations are key to its role as an intermediate in organic synthesis.
Oxidation: The hydrazone moiety can be oxidized to form a diazo compound. For instance, treatment with oxidizing agents like mercuric oxide (HgO) can convert benzil monohydrazone into the corresponding azibenzil (2-diazo-1,2-diphenylethanone). orgsyn.org This reaction is significant as diazoketones are valuable precursors in various synthetic pathways, including the Wolff rearrangement.
Reduction: The carbon-nitrogen double bond of the hydrazone can be reduced. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, can saturate this bond to yield the corresponding hydrazine (B178648) derivative. Another common reducing agent for carbonyl groups is sodium borohydride, which can reduce the ketone group of this compound. missouri.eduechemi.com
Acylation: The nitrogen atoms of the hydrazone group can undergo acylation. However, studies have shown that benzil monohydrazones can be resistant to N-acetylation under certain conditions, such as with acetyl chloride in dimethylaniline or with boiling acetic anhydride. This resistance is attributed to the stability provided by a hydrogen-bonded chelated ring structure. rsc.org
Condensation: Hydrazones can react with additional carbonyl compounds to form azines. wikipedia.org In the case of this compound, reaction with an excess of an arylhydrazine can lead to the formation of a bishydrazone. rsc.org
Table 1: Chemical Transformations of the Hydrazone Moiety in this compound
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Oxidation | Mercuric oxide (HgO) | Diazoketone (Azibenzil) | Intermediate for Wolff rearrangement |
| Reduction | H₂/Pd-C | Hydrazine derivative | Saturation of the C=N bond |
| Acylation | Acetyl chloride | N-acylhydrazone | Can be resistant due to chelation rsc.org |
| Condensation | Excess arylhydrazine | Bishydrazone | Formation of more complex hydrazone structures rsc.org |
Cyclization Reactions
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. nih.govibmmpeptide.com The presence of both a ketone and a hydrazone functional group within the same molecule facilitates these transformations.
For example, the bisarylhydrazones of benzil can be cyclized to form 2,4,5-triaryl-1,2,3-triazoles. rsc.orgrsc.org This cyclization can be effected by a variety of reagents, including potassium dichromate in acetic acid, which has been found to give high yields. rsc.org
Furthermore, the reaction of benzil with N,N-nucleophiles like semicarbazide (B1199961) or thiosemicarbazide (B42300) can lead to the formation of triazinone and triazinethione systems, respectively. researchgate.net These reactions highlight the role of the dicarbonyl structure of the parent compound, benzil, in forming heterocyclic rings.
Hydrazones in general are key intermediates in the synthesis of various heterocycles. For instance, they are used in the preparation of 3,5-disubstituted 1H-pyrazoles. wikipedia.org Cyclization reactions of hydrazones are also employed in the synthesis of more complex fused ring systems like 1,2,4-triazino[5,6-b]indoles. chempap.org
Interconversion Between Monohydrazone and Related Structures
This compound can be readily converted into its corresponding dihydrazone, also known as an osazone. This occurs when this compound is treated with an excess of hydrazine or a substituted hydrazine. rsc.orgorgsyn.org For example, reacting benzil monophenylhydrazone with an excess of phenylhydrazine (B124118) will yield benzil bisphenylhydrazone. rsc.org
The formation of osazones from α-dicarbonyl compounds like benzil is a well-established reaction in carbohydrate chemistry, famously used by Emil Fischer to differentiate monosaccharides. wikipedia.org
The reverse reaction, the selective hydrolysis of a dihydrazone back to a monohydrazone, is generally more challenging. The dihydrazone of benzil can be sublimed, which suggests a certain degree of stability. orgsyn.org
Stability and Reactivity in Different Chemical Environments
The stability and reactivity of this compound are significantly influenced by the surrounding chemical environment, particularly the pH.
Acidic Conditions: Hydrazones are generally susceptible to hydrolysis in acidic environments, reverting to the parent carbonyl compound and hydrazine. wikipedia.orgnih.gov The reaction is acid-catalyzed, with the rate of hydrolysis increasing with higher acid concentrations. nih.gov This is because the nitrogen of the hydrazone can be protonated, making the carbon of the C=N bond more electrophilic and thus more prone to attack by water.
Basic Conditions: In basic media, the N-H protons of the hydrazone can be deprotonated. This can influence the compound's reactivity and solubility.
Solvent Effects: The choice of solvent can also play a crucial role. Protic solvents may facilitate reactions involving proton transfer, such as hydrolysis, while aprotic solvents might be preferred for other transformations.
The stability of this compound is also indicated by its physical properties. It is a crystalline solid at room temperature. guidechem.com The molecule's structure, particularly the potential for intramolecular hydrogen bonding (chelation), contributes to its relative stability compared to simpler hydrazones. rsc.org This chelation can make the carbonyl group less reactive towards certain reagents. rsc.org
Table 2: Stability and Reactivity of this compound in Different Environments
| Environment | Effect on Stability/Reactivity | Mechanism/Reason |
|---|---|---|
| Acidic (e.g., aqueous acid) | Unstable, prone to hydrolysis wikipedia.orgnih.gov | Protonation of the hydrazone nitrogen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. |
| Basic | Generally more stable than in acid | Deprotonation of N-H protons can occur. |
| Presence of Oxidizing Agents | Reactive | Oxidation of the hydrazone moiety to a diazo group. orgsyn.org |
| Presence of Reducing Agents | Reactive | Reduction of the C=N double bond and/or the carbonyl group. missouri.eduechemi.com |
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions in Solid and Solution States (Hydrogen Bonding, π-π Stacking)
The architecture of supramolecular assemblies is dictated by a variety of non-covalent interactions. In the case of benzil (B1666583) monohydrazone, hydrogen bonding and π-π stacking are the most significant forces driving its self-assembly in both solid and solution phases.
Hydrogen Bonding: The benzil monohydrazone molecule possesses functional groups that can participate in hydrogen bonding as both donors and acceptors. Specifically, the hydrazone moiety (-NH₂) provides a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen atom act as hydrogen bond acceptors guidechem.com. In the solid state, these interactions can be highly directional and lead to well-defined, repeating structural motifs. For instance, intermolecular hydrogen bonds of the N-H···O and N-H···N types are commonly observed in the crystal structures of related hydrazone compounds mdpi.com. These bonds can link molecules into one-dimensional chains, which may then further assemble into more complex two-dimensional sheets or three-dimensional networks mdpi.com. Research on the closely related benzil dihydrazone has shown that its hydrogen-bonding pattern is crucial in the formation of a columnar single helical supramolecular structure rsc.orgresearchgate.net.
Table 1: Potential Non-Covalent Interactions in this compound
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
|---|
| Hydrogen Bonding | Donor: -NH₂ Acceptors: C=O, C=N, N-N | Directional linking of molecules into chains and networks. | | π-π Stacking | Phenyl rings | Stabilization of crystal packing and layered assemblies. | | C-H···π Interactions | Phenyl C-H bonds and Phenyl rings | Further stabilization of the 3D supramolecular architecture. | | Van der Waals Forces | Entire molecule | General, non-directional attractive forces contributing to packing. |
Formation of Supramolecular Assemblies
The interplay of the non-covalent forces described above governs the spontaneous organization of this compound molecules into larger, ordered supramolecular assemblies.
Hydrogen bonding is a primary driver for the formation of both dimeric and polymeric structures. Through specific N-H···O or N-H···N hydrogen bonds, two this compound molecules can associate to form discrete dimeric units. In some acylhydrazone systems, hydrogen bonding has been shown to drive the formation of cage-like dimers mdpi.com.
More extensive, repeating hydrogen-bond motifs can lead to the formation of one-dimensional polymeric chains mdpi.com. These chains can be considered supramolecular polymers, where the monomer units (this compound molecules) are linked by non-covalent bonds. The assembly of benzil dihydrazone into columnar helical structures is a clear example of such supramolecular polymerization rsc.orgresearchgate.net. These polymeric chains can further interact through weaker forces like π-π stacking to form higher-order structures.
Table 2: Supramolecular Assemblies of Benzil and Related Hydrazone Derivatives
| Compound | Key Interactions | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Benzil Dihydrazone | Hydrogen Bonding | Columnar single helical structure (polymeric) | rsc.orgresearchgate.net |
| Various Hydrazones | N-H···O Hydrogen Bonds | 1D chains, 2D layers, and 3D networks (polymeric) | mdpi.com |
| Acylhydrazone Derivative | N-H···Cl Hydrogen Bonds | Cage-like dimer | mdpi.com |
This effect can drive the self-assembly of this compound into structures like micelles or larger aggregates where the hydrophobic phenyl groups are sequestered in the interior, and the more polar hydrazone and carbonyl moieties are exposed to the aqueous solvent. Studies involving the aqueous self-assembly of other complex hydrazone-containing molecules have demonstrated the critical role of the hydrophobic effect in the formation of host-guest complexes and pseudo nih.govrotaxanes mdpi.comnih.govacs.org.
Role in Host-Guest Chemistry
Host-guest chemistry involves the formation of a complex between a "host" molecule, which has a binding cavity, and a "guest" molecule that fits within it. The binding is mediated by non-covalent interactions.
While there is no specific literature detailing this compound acting as a molecular host, its parent compound, benzil, has been shown to function as a guest molecule. In a notable study, benzil was encapsulated within resorcinarene-based supramolecular host matrices nih.gov. The host systems formed different architectures, including a one-dimensional wavelike polymer and a carcerand-like capsule, each capable of encapsulating benzil molecules. The conformation of the guest benzil molecule was found to adapt to the size and shape of the host's cavity nih.gov.
Given the structural similarity, it is plausible that this compound could also act as a guest in appropriately sized host cavities, forming stable host-guest complexes. The binding would be driven by a combination of hydrophobic interactions (if in water), hydrogen bonding, and van der Waals forces between the guest and the interior of the host.
Table 3: Benzil as a Guest Molecule in Resorcinarene-Based Host-Guest Chemistry
| Host System | Type of Supramolecular Assembly | Guest Molecule | Key Finding | Reference |
|---|---|---|---|---|
| CMCR with bpeh spacers | 1D wavelike polymer | Benzil | One benzil guest is embedded within the polymer cavity. | nih.gov |
| CECR with bpe spacers | Carcerand-like capsule | Benzil | Two benzil guests are encapsulated within the capsule. | nih.gov |
| CMCR with bipy/bpe | Brick-wall-like framework | Benzil | Two benzil molecules are incorporated into the framework. | nih.gov |
CMCR = C-methylcalix guidechem.comresorcinarene; CECR = C-ethylcalix guidechem.comresorcinarene; bpeh = bis-(1-pyridin-4-yl-ethylidene)-hydrazine; bpe = trans-1,4-bis(pyridyl)ethylene; bipy = bipyridine
Advanced Applications in Chemical Research
Development of Chemosensors and Probes
Benzil (B1666583) monohydrazone and its derivatives have emerged as a valuable platform for the design of chemosensors and molecular probes. frontiersin.org These sensors leverage changes in their photophysical properties, such as color and fluorescence, upon interaction with specific analytes. researchgate.net The core structure of Benzil monohydrazone can be functionalized with various chromophore and fluorophore units to create highly selective and sensitive detection systems. researchgate.netgazi.edu.tr
A notable application is in the development of fluorescent chemosensors. For instance, a coumarin-appended this compound derivative has been synthesized and investigated as a proton-sensitive fluorescent dye. researchgate.net This compound exhibits significant acidochromic properties, with its absorption maximum shifting dramatically in the presence of acid, making it a potential sensor for pH changes. researchgate.net
Derivatives of this compound have also been engineered for the detection of specific ions. Schiff bases derived from coumarin (B35378) and this compound have been explored for their anion sensing capabilities, with some showing selectivity for cyanide anions in aqueous solutions. gazi.edu.tr The design of these chemosensors often involves integrating a receptor site for the analyte with a signal-transducing fluorophore. mdpi.comresearchgate.net The interaction between the analyte and the receptor modulates the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. nih.gov
The general strategy involves creating a system where the binding of an ion or molecule disrupts or enhances a photophysical process like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), resulting in a fluorescence "turn-on" or "turn-off" response. mdpi.comresearchgate.net
| Chemosensor Type | Analyte Detected | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Coumarin-Benzilmonohydrazone | Protons (H+) | Acidochromism | Absorption maxima shifted from 468 nm to 542 nm upon addition of acid. | researchgate.net |
| Coumarin-thiophene Schiff base | Cyanide (CN-) | Fluorescence quenching | Selective fluorescent detection in aqueous solution. | gazi.edu.tr |
| β-diketone of aryl hydrazone | Nickel (Ni2+) | Fluorescence enhancement | Admirable fluorescence selectivity with a recognition extremity of 4 μM–7 μM. | researchgate.net |
Materials Science Applications (e.g., Functional Materials)
In materials science, the focus is on creating materials with specific, tailored properties for various technological applications. utoronto.ca this compound contributes to this field primarily as a building block for functional organic molecules and coordination polymers. Benzil itself is a crucial precursor for various chelating ligands that form transition metal complexes, which are pivotal in the development of new materials. ajgreenchem.com
The derivatives of this compound, particularly Schiff bases, can self-assemble with metal ions to form metallo-supramolecular structures. These structures can exhibit interesting properties, such as nonlinear optical (NLO) activity, which is valuable for applications in photonics and telecommunications. researchgate.net The arrangement of the molecules in the solid state, influenced by intermolecular interactions like hydrogen bonding and π–π stacking, is critical to achieving these functional properties. researchgate.netresearchgate.net
Furthermore, this compound derivatives can be incorporated into polymeric structures to create functional materials. For example, benzil is used as a photoinitiator in polymer chemistry for the free-radical curing of polymer networks. guidechem.com UV radiation decomposes the benzil unit, generating free radicals that initiate cross-linking. This principle can be extended to polymers functionalized with this compound moieties, opening avenues for creating photosensitive or photoreactive materials. The broad field of materials science is constantly seeking novel molecular components, and the versatility of this compound makes it a candidate for designing advanced functional materials. labapress.com
Mechanistic Studies of Biological Activity (excluding clinical human trials)
Enzyme inhibitors are molecules that modulate the activity of enzymes and are fundamental tools in chemical biology and drug discovery. longdom.orgnih.gov They can act through various mechanisms, such as competing with the substrate for the active site (competitive inhibition) or binding to an allosteric site to induce a conformational change (non-competitive inhibition). longdom.orgsavemyexams.comlibretexts.org
Recent research has identified this compound derivatives as promising enzyme inhibitors. A study focused on the development of new benzil-hydrazone compounds as inhibitors of cholinesterases, enzymes critical in the nervous system and implicated in Alzheimer's disease. nih.gov Two newly synthesized compounds, 2-ClMHB and 2-ClBHB, were evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Understanding the inhibition mechanism at a molecular level is key. The inhibition can be reversible, involving non-covalent interactions, or irreversible, where a covalent bond is formed with the enzyme. savemyexams.comlibretexts.org For the benzil-hydrazone derivatives targeting cholinesterases, molecular docking simulations were employed to elucidate the binding mode within the enzyme's active site, suggesting a mechanism based on non-covalent interactions that block substrate access. nih.gov This aligns with a competitive or mixed-type inhibition model, where the inhibitor's affinity for the enzyme's active or peripheral sites dictates its potency.
To understand how a compound like this compound or its derivatives exert a biological effect, it is crucial to study their interactions with specific biological targets at the molecular level. openaccessjournals.com Techniques like molecular docking, a computational method, are invaluable for predicting and analyzing these interactions. researchgate.net
In the study of benzil-hydrazone derivatives as cholinesterase inhibitors, molecular docking simulations provided detailed insights into the binding poses of the inhibitors within the active sites of both AChE and BChE. nih.gov These in silico studies revealed the specific amino acid residues involved in the interaction, highlighting the roles of hydrogen bonds and hydrophobic interactions in stabilizing the enzyme-inhibitor complex. Such analyses are critical for structure-activity relationship (SAR) studies, which guide the design of more potent and selective inhibitors. nih.gov
Another study investigating the antibacterial properties of compounds from Melaleuca cajuputi leaf extract, which included this compound, used molecular docking to explore its interaction with key bacterial proteins. nih.gov The study showed that this compound had a pronounced binding affinity towards proteins essential for bacterial survival, such as the Klebsiella pneumoniae membrane protein and the Staphylococcus aureus transglycosylase. nih.gov This molecular-level investigation helps to hypothesize the mechanism of action, suggesting that the compound may disrupt cell wall synthesis or membrane integrity by binding to these specific protein targets. The use of advanced chemoproteomic techniques can further map these small molecule-protein interactions across the entire proteome of a cell or organism. eu-openscreen.eu
| Bacterial Protein Target | Organism | PDB ID | Binding Affinity (kcal/mol) | Potential Implication | Reference |
|---|---|---|---|---|---|
| Membrane Protein | Klebsiella pneumoniae | 5O79 | -7.6 | Disruption of membrane function/integrity. | nih.gov |
| Transglycosylase | Staphylococcus aureus | 3VMQ | -7.1 | Inhibition of cell wall synthesis. | nih.gov |
| Penicillin-binding proteins | Staphylococcus aureus | 3VSK | -7.0 | Inhibition of peptidoglycan cross-linking. | nih.gov |
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. nih.gov Metal complexes of Schiff bases, including those derived from this compound, have shown significant antimicrobial activity. orientjchem.orgijiset.com The enhanced activity of the metal complexes compared to the free ligand is often attributed to chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
At the molecular level, the antimicrobial mechanism can involve several pathways. One approach is the disruption of the bacterial cell envelope, which includes the cell wall and membrane. youtube.com A study on the methanolic extract of Melaleuca cajuputi, containing this compound, demonstrated that treatment led to discernible morphological alterations in bacteria, including disrupted cell wall and membrane integrity, as observed by scanning electron microscopy. nih.gov
Molecular docking studies further support these observations by identifying specific molecular targets. As mentioned previously, this compound shows strong binding affinities for key bacterial enzymes like transglycosylase and penicillin-binding proteins, which are crucial for the synthesis and maintenance of the peptidoglycan cell wall. nih.gov By inhibiting these enzymes, the compound can effectively block cell wall construction, leading to cell lysis and bacterial death. This multi-faceted approach, involving membrane disruption and inhibition of essential enzymes, represents a potent molecular mechanism for antimicrobial action. nih.govyoutube.com
Q & A
Q. What are the recommended synthetic routes for Benzil monohydrazone, and how can reaction efficiency be optimized?
this compound is typically synthesized via condensation of benzil with hydrazine hydrate under reflux in ethanol. For higher yields (>95%), TsNIK (Potassium N-Iodosulfonamide) can be employed as an oxidizing agent to convert hydrazones into diazo compounds . Alternatively, reacting this compound with chromium nitrate in acetonitrile yields bis(ketazine) complexes, though this requires rigorous inert-atmosphere protocols to prevent decomposition . Key optimization parameters include temperature control (60–80°C), stoichiometric excess of hydrazine (1.2–1.5 eq), and post-synthesis purification via recrystallization from ethanol/water mixtures.
Q. How should researchers characterize this compound to confirm structural integrity?
- Melting Point Analysis : The compound exhibits a sharp melting point range of 150–152°C, serving as a primary purity indicator .
- Spectroscopic Methods :
- ¹H NMR : Look for characteristic hydrazone NH peaks at δ 8.5–9.0 ppm and aromatic proton signals between δ 7.2–7.8 ppm .
- IR : Confirm the C=O stretch (~1650 cm⁻¹) and N–H bend (~1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if dust generation is unavoidable .
- Spill Management : Avoid dry sweeping; instead, use damp cloths and place waste in sealed containers. Ventilate the area to prevent airborne particulate accumulation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in hydrazones can alter NH proton chemical shifts. To address this:
Q. What mechanistic insights explain the role of chromium nitrate in this compound coordination chemistry?
Chromium(III) nitrate acts as a Lewis acid, facilitating the deprotonation of the hydrazone NH group. This enables the formation of a six-membered chelate ring with the carbonyl oxygen, stabilizing bis(ketazine) complexes. The reaction proceeds via a single-electron transfer (SET) mechanism, as evidenced by EPR studies detecting Cr(II) intermediates . Crystallographic data (e.g., bond lengths <2.0 Å for Cr–O/N interactions) further support this coordination mode .
Q. How can computational methods enhance the design of this compound-based Schiff base ligands?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic properties such as HOMO-LUMO gaps and charge distribution, guiding ligand design for metal complexes. For instance:
- Electron-withdrawing substituents on the phenyl rings lower LUMO energy, improving redox activity in catalytic applications .
- Molecular docking simulations assess binding affinities for biological targets (e.g., antimicrobial agents) .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and improve crystal quality.
- Additives : Introduce trace amounts of coordinating solvents (e.g., DMF) to stabilize metal-hydrazone frameworks .
- Temperature Gradients : Gradual cooling (0.5°C/hour) reduces lattice defects, critical for resolving twinning in SHELXL refinements .
Q. Why do decomposition products of this compound pose analytical challenges, and how can they be addressed?
Thermal decomposition (e.g., >200°C) releases NOₓ and CO gases, complicating GC-MS analysis due to overlapping peaks . Mitigation strategies include:
- TGA-FTIR Coupling : Real-time monitoring of evolved gases identifies species via characteristic IR fingerprints.
- Isotopic Labeling : ¹⁵N-labeled hydrazones distinguish N-containing fragments in mass spectra .
Data Contradictions and Gaps
- Melting Point Variability : Early literature occasionally conflates benzil (mp 94–95°C ) with its monohydrazone (mp 150–152°C). Always cross-check CAS numbers (5344-88-7 for the monohydrazone ).
- Ecotoxicity Data : No established ecotoxicological profiles exist . Researchers must apply precautionary principles (e.g., OECD 201/202 guidelines) during disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
